N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide is a synthetic compound that belongs to the class of amides, specifically characterized by the presence of a hydroxy group and phenyl substituents. It has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is with a molecular weight of approximately 255.35 g/mol. This compound is part of ongoing research into novel therapeutic agents, particularly in the context of analgesics and other pharmacological applications.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which offer it for research purposes. It is classified under organic compounds, specifically as an amide due to the presence of the carbonyl group (C=O) bonded to a nitrogen atom (N). Its classification also extends to phenolic compounds due to the hydroxy group attached to a phenylpropyl chain.
The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity by allowing better control over reaction parameters such as temperature and pressure.
The molecular structure of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide can be represented using various chemical notation systems:
O=C(NCCCC1=CC=CC=C1)C(C=CC=C2)=C2O
1S/C16H21NO/c18-15(17)11-5-4-10(19)16(12-6-9-13(15)8-7)14(11)13/h1-5,7-8,10,18H,6,12H2,(H,17,19)
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide is primarily related to its interaction with specific biological targets:
This mechanism underlines its potential therapeutic applications in modulating biological processes.
The physical properties of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide include:
Property | Value |
---|---|
Molecular Weight | 255.35 g/mol |
Appearance | Solid (off-white crystalline) |
Melting Point | Data not specified |
Boiling Point | Data not specified |
Solubility | Soluble in organic solvents |
Density | Data not specified |
Chemical properties include stability under standard conditions but may vary depending on environmental factors such as pH and temperature.
N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide has several scientific uses:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8